Indazol-4-one, 3-(4-hydroxyphenyl)-2-phenyl-2,5,6,7-tetrahydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a heterocyclic compound with potential applications in various fields, including medicinal chemistry and material science. This compound features a unique indazole core structure, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-hydroxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate, which then undergoes cyclization in the presence of a suitable catalyst to yield the desired indazole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an anticancer and antioxidant agent.
Medicine: Studied for its therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Known for its antioxidant properties.
3-(4-Hydroxyphenyl)amino)propanoic acid: Exhibits anticancer and antimicrobial activities.
4-Hydroxycoumarin: Used as an anticoagulant and rodenticide.
Uniqueness
3-(4-HYDROXYPHENYL)-2-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is unique due to its indazole core structure, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H16N2O2 |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-2-phenyl-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C19H16N2O2/c22-15-11-9-13(10-12-15)19-18-16(7-4-8-17(18)23)20-21(19)14-5-2-1-3-6-14/h1-3,5-6,9-12,22H,4,7-8H2 |
InChI Key |
ZKGCRBFARQBFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NN(C(=C2C(=O)C1)C3=CC=C(C=C3)O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.